molecular formula C5H2Cl2N2O B115733 6-Chloropyrazine-2-carbonyl chloride CAS No. 148673-71-6

6-Chloropyrazine-2-carbonyl chloride

Cat. No. B115733
CAS RN: 148673-71-6
M. Wt: 176.99 g/mol
InChI Key: UHYKRNKLQNXGDA-UHFFFAOYSA-N
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Description

6-Chloropyrazine-2-carbonyl chloride is a compound with the molecular formula C5H2Cl2N2O . It is used for pharmaceutical testing .


Synthesis Analysis

The synthesis of 6-chloropyrazine-2-carboxamides, which are related to this compound, involves the reaction of pyrazinoic acids with thionyl chloride to yield acyl chlorides. These acyl chlorides are then treated with various anilines to produce various pyrazine-2-carboxamides . In the case of 6-chloropyrazine-2-carboxamides, the synthesis involves the reaction of 6-chloropyrazinoic acid with 2,4,6-trichlorobenzoyl chloride instead of thionyl chloride .


Molecular Structure Analysis

The molecular structure of this compound was identified using ¹H NMR, ¹³C NMR, FTIR, and high-resolution mass spectroscopy . The molecular weight of the compound is 176.99 g/mol .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 176.99 g/mol, a topological polar surface area of 42.8 Ų, and a complexity of 142 . It has no hydrogen bond donors, three hydrogen bond acceptors, and one rotatable bond .

Scientific Research Applications

Reactivity and Synthesis

  • Synthesis and Antituberculosis Activity : The reactivity of 6-Chloropyrazine-2-carbonyl chloride is utilized in synthesizing various derivatives for antituberculosis activity. Milczarska, Foks, and Zwolska (2005) reported using 2-cyano-6-chloropyrazine reactions with amines to yield substrates for new derivatives with significant tuberculostatic activity, indicating its potential in medical research (Milczarska, Foks, & Zwolska, 2005).

Molecular Docking Studies

  • Potential Anti-Tuberculosis Agents : Aijijiyah et al. (2020) explored the synthesis of 6-chloropyrazine-2-carboxylic acid derivatives as potential anti-tuberculosis agents. Their work involved molecular docking studies to predict bioactivity against Mycobacterium tuberculosis, showcasing the compound's relevance in designing new therapeutic agents (Aijijiyah, Ghulam Fahmi, Fatmawati, & Santoso, 2020).

Chemical Properties and Reactivity

  • Vibrational Spectroscopic and Quantum Chemical Study : Endrédi, Billes, and Holly (2003) investigated the vibrational spectroscopy of pyrazine derivatives, including 6-chloropyrazine, to understand their chemical properties and reactivity. This research provides insight into the fundamental characteristics of this compound, which is crucial for its application in various scientific fields (Endrédi, Billes, & Holly, 2003).

Applications in Organic Synthesis

  • Suzuki Cross-Coupling : Ashcroft, Fussell, and Wilford (2013) explored the Suzuki cross-coupling of 2-(4-bromophenyl)-5-chloropyrazine, demonstrating the compound's utility in organic synthesis. Their research highlights the versatility of this compound in synthesizing complex organic compounds (Ashcroft, Fussell, & Wilford, 2013).

Safety and Hazards

6-Chloropyrazine-2-carbonyl chloride is considered hazardous according to the 2012 OSHA Hazard Communication Standard. It is classified as a flammable liquid, skin corrosive/irritant, serious eye damage/eye irritant, and can cause specific target organ toxicity (respiratory system) .

Future Directions

The future directions for research on 6-Chloropyrazine-2-carbonyl chloride and related compounds could involve the development of novel catalytic methods for nucleophilic substitutions . These methods could lead to more versatile and sustainable approaches for the synthesis of these compounds .

properties

IUPAC Name

6-chloropyrazine-2-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2Cl2N2O/c6-4-2-8-1-3(9-4)5(7)10/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHYKRNKLQNXGDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(C=N1)Cl)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70569093
Record name 6-Chloropyrazine-2-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70569093
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

148673-71-6
Record name 6-Chloropyrazine-2-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70569093
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 2-chloro-6-carboxy-pyrazine (1000 mg, 6.3 mmol) in ACN (20 mL) was treated with thionyl chloride (800 uL). The resulting mixture, which became homogeneous upon heating, was refluxed for 2 h. The solvent was removed under reduced pressure which gave an oil. The crude product was used in the next step.
Quantity
1000 mg
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
800 μL
Type
reactant
Reaction Step Two
[Compound]
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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